Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H21NO2·HCl. It is a derivative of cyclohexane and is commonly used in pharmaceutical and chemical research
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes reductive amination with ethylamine to form the intermediate 4-[(ethylamino)methyl]cyclohexanone.
Carboxylation: The intermediate is then carboxylated to form 4-[(ethylamino)methyl]cyclohexane-1-carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified with methanol to produce methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the cyclohexane ring, leading to the formation of different substituted cyclohexanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.
Reduction Products: The corresponding amine derivative.
Substitution Products: Different substituted cyclohexanes.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-aminocyclohexanecarboxylate hydrochloride: Similar structure but with an amino group instead of an ethylamino group.
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: Another closely related compound with a trans configuration.
Uniqueness: Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride is unique due to its specific ethylamino group, which can impart different chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile allow for a wide range of uses, from drug development to material science.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 4-(ethylaminomethyl)cyclohexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-12-8-9-4-6-10(7-5-9)11(13)14-2;/h9-10,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISZWOCJRGEGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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